molecular formula C37H59NO3 B12598929 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-28-6

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12598929
CAS No.: 643755-28-6
M. Wt: 565.9 g/mol
InChI Key: QSMDHJNCNRURNX-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique molecular structure, which includes long dodecyloxy chains and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of the dodecyloxy aniline derivative: This can be achieved by reacting dodecyl bromide with aniline in the presence of a base such as potassium carbonate.

    Condensation reaction: The dodecyloxy aniline derivative is then condensed with a suitable aldehyde to form the desired cyclohexa-2,4-dien-1-one structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the dodecyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated cyclohexane derivatives.

Scientific Research Applications

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

    Industry: Used in the formulation of specialty coatings and surfactants.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with biological membranes. The dodecyloxy chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. Molecular targets may include membrane proteins and lipid rafts.

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecyloxy)aniline: Similar structure but lacks the cyclohexa-2,4-dien-1-one core.

    3-(Dodecyloxy)-4-methoxyphenol: Contains a methoxy group instead of the aniline moiety.

    2-(Dodecyloxy)aniline: Similar structure but with the dodecyloxy group in a different position.

Uniqueness

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of long dodecyloxy chains and a reactive cyclohexa-2,4-dien-1-one core. This structure imparts unique chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

CAS No.

643755-28-6

Molecular Formula

C37H59NO3

Molecular Weight

565.9 g/mol

IUPAC Name

5-dodecoxy-2-[(4-dodecoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C37H59NO3/c1-3-5-7-9-11-13-15-17-19-21-29-40-35-27-24-34(25-28-35)38-32-33-23-26-36(31-37(33)39)41-30-22-20-18-16-14-12-10-8-6-4-2/h23-28,31-32,39H,3-22,29-30H2,1-2H3

InChI Key

QSMDHJNCNRURNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCCCC)O

Origin of Product

United States

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